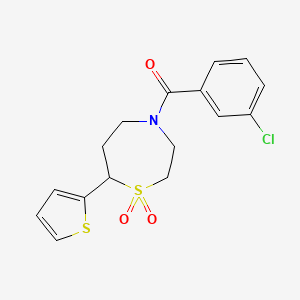
3-Yodobenceno-1,2-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H7IN2 It consists of a benzene ring substituted with an iodine atom and two amino groups at the 1 and 2 positions
Aplicaciones Científicas De Investigación
3-Iodobenzene-1,2-diamine has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for 3-Iodobenzene-1,2-diamine indicates that it is a combustible liquid and is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
The specific mode of action of 3-Iodobenzene-1,2-diamine is currently unknown . The compound’s interaction with its targets and the resulting changes would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodobenzene-1,2-diamine . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
Análisis Bioquímico
Biochemical Properties
It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond This suggests that 3-Iodobenzene-1,2-diamine may also exhibit high reactivity, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Iodobenzene has been shown to have a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori . It is possible that 3-Iodobenzene-1,2-diamine could have similar effects on certain types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Iodobenzene, a related compound, is known to react readily with magnesium to form the Grignard reagent, phenylmagnesium iodide . This suggests that 3-Iodobenzene-1,2-diamine might also undergo similar reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that iodobenzene, a related compound, can be prepared in the laboratory from aniline via the diazotization reaction . This suggests that 3-Iodobenzene-1,2-diamine might also be synthesized in a laboratory setting, and its effects over time, including stability, degradation, and long-term effects on cellular function, could be studied in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving 3-Iodobenzene-1,2-diamine are not well-studied. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions . The characterisation of drug metabolising enzyme is necessary in order to determine the toxic metabolites of drugs . It is possible that 3-Iodobenzene-1,2-diamine could be involved in similar metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the iodination of 1,2-diaminobenzene. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to achieve the desired substitution .
Industrial Production Methods: While specific industrial production methods for 3-Iodobenzene-1,2-diamine are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can engage in coupling reactions such as the Sonogashira coupling and Heck reaction, facilitated by the iodine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Comparación Con Compuestos Similares
2-Iodobenzene-1,3-diamine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Phenyliodine(III) diacetate (PIDA): A hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Iodobenzene: The simplest aryl iodide, used as a synthetic intermediate in various organic reactions.
Uniqueness: 3-Iodobenzene-1,2-diamine is unique due to the combination of iodine and two amino groups on adjacent positions of the benzene ring. This unique structure imparts distinct reactivity and makes it valuable in synthesizing complex organic molecules and exploring new chemical reactions.
Propiedades
IUPAC Name |
3-iodobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYMGXNLJHVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
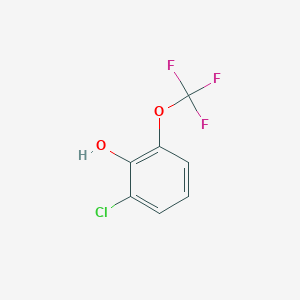
![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)
![5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2541901.png)
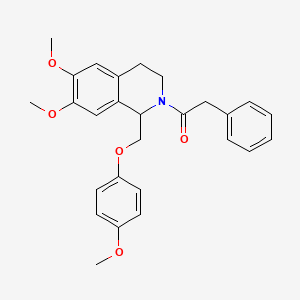
![2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541903.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)
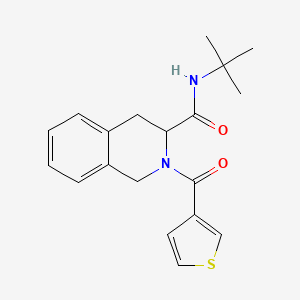
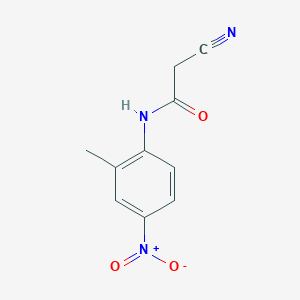
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2541918.png)
